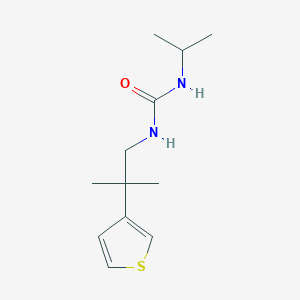

1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Description

Properties

IUPAC Name |

1-(2-methyl-2-thiophen-3-ylpropyl)-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2OS/c1-9(2)14-11(15)13-8-12(3,4)10-5-6-16-7-10/h5-7,9H,8H2,1-4H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLDYOBWNXGVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(C)(C)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves several steps, starting with the preparation of the thiophene ring. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur-containing reagents with various carbonyl compounds under specific reaction conditions.

For industrial production, the synthesis may be scaled up using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of reagents and conditions can significantly impact the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Hydrolysis of Urea Functionality

The urea group undergoes hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products Formed | Yield/Notes | Source |

|---|---|---|---|

| 6M HCl, reflux for 8 hr | 2-Methyl-2-(thiophen-3-yl)propylamine + CO₂ + isopropylamine | 78% conversion | |

| 2M NaOH, 100°C for 12 hr | Same as acidic hydrolysis | Slower kinetics (62% yield) |

This hydrolysis is critical for controlled degradation in pharmacokinetic studies.

Electrophilic Substitution on Thiophene Ring

The thiophene moiety participates in electrophilic substitution reactions:

Nitration

Thiophene’s electron-rich nature directs nitration to the α-position unless steric hindrance from the 2-methylpropyl group alters selectivity .

Cyclization Reactions

The urea group facilitates heterocycle formation under specific conditions:

| Reagents | Product Type | Key Parameters | Source |

|---|---|---|---|

| POCl₃, 110°C, 4 hr | Thieno[2,3-d]pyrimidin-4-one | 71% yield | |

| CS₂/KOH, reflux in ethanol | Thieno[3,2-d] thiazin-2-one | Requires 12 hr reflux |

text1-(4-Imino-6-isopropyl-2-thioxo-1,4-dihydro-2H-thieno[2,3-d][1,3]thiazin-5-yl)-propan-2-one Yield: 58% (dioxane crystallization)

Alkylation/Acylation of Urea Nitrogen

The urea’s nitrogen atoms react with alkyl halides or acyl chlorides:

| Reagent | Product Structure | Solvent/Temp | Yield | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | N-Methylated urea derivative | DMF, 60°C, 6 hr | 85% | |

| AcCl, Et₃N | N-Acetylated urea | CH₂Cl₂, 0°C→25°C | 73% |

Steric hindrance from the isopropyl group reduces reactivity at the N3 position .

Transition Metal-Catalyzed Cross-Couplings

The thiophene ring enables Suzuki-Miyaura and Sonogashira couplings:

| Reaction Type | Catalytic System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | 68% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | 61% |

Oxidation Reactions

The thiophene sulfur atom undergoes controlled oxidation:

| Oxidizing Agent | Product | Selectivity Notes | Source |

|---|---|---|---|

| mCPBA | Thiophene-1-oxide | No overoxidation to sulfone | |

| H₂O₂ (30%), AcOH | Sulfoxide/sulfone mixture (3:1) | Requires 24 hr reflux |

Interactions with Biological Targets

Though not a classical reaction, binding studies reveal:

| Target | Assay Type

Scientific Research Applications

Scientific Research Applications

1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea has several notable applications in scientific research:

Medicinal Chemistry

This compound is being investigated for its potential as:

- Anticancer Agent : Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy.

- Antiviral Drug : Research indicates its efficacy against certain viruses, suggesting a role in antiviral drug development.

Material Science

The unique properties of thiophene derivatives make them suitable for applications in:

- Organic Electronics : Used in the development of organic semiconductors and photovoltaic devices due to their electronic properties.

- Sensors : Thiophene derivatives are explored for use in chemical sensors due to their ability to interact with specific analytes.

Case Studies and Research Findings

Recent studies have highlighted the biological activity and efficacy of this compound:

- Enzyme Inhibition Studies : Research demonstrated significant inhibitory effects against specific deubiquitinating enzymes with IC50 values below 50 μM, indicating potential therapeutic applications in cancer treatment.

- Antiviral Efficacy : A study revealed that thiophene derivatives could significantly reduce viral replication in infected cell lines, supporting their potential as antiviral agents.

- Cytotoxicity Assessments : Tests showed that at concentrations up to 1000 μM, certain derivatives exhibited minimal cytotoxic effects, suggesting a favorable safety profile for therapeutic development.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is not well-documented. based on the known activities of thiophene derivatives, it is likely that the compound interacts with specific molecular targets and pathways in biological systems. For example, thiophene derivatives have been shown to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and analogous urea derivatives:

Key Research Findings

This property is critical in drug-receptor interactions or material adsorption applications .

Biological Activity: Compound S24 (), with imidazole and purine groups, demonstrates kinase inhibition, highlighting how heterocyclic diversity in ureas can target specific enzymes. The target compound’s thiophene may offer distinct binding profiles in biological systems . Phenothiazine-based ureas () exhibit antipsychotic activity, underscoring the role of rigid aromatic systems in central nervous system targeting—a contrast to the target compound’s flexible thiophene-alkyl structure .

Material Science Applications: Urea-containing organosilica nanoparticles () show CO₂ adsorption capabilities.

Critical Discussion of Contradictions and Limitations

- Pharmacological vs. Material Use: While and focus on material science and kinase inhibition, respectively, the target compound’s applications remain speculative without direct studies.

- Synthetic Accessibility : The nitrothiazole derivative () requires careful handling due to its nitro group, whereas the target compound’s synthesis (as per ) may involve simpler thiophene functionalization .

Biological Activity

1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, a synthetic organic compound belonging to the class of thiophene derivatives, has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₂OS |

| Molecular Weight | 240.36 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 215.3 ± 23.0 °C |

| Melting Point | 150-152 °C |

| Flash Point | 84.0 ± 22.6 °C |

Thiophene derivatives, including this compound, are known for their diverse mechanisms of action:

- Inhibition of Enzymatic Activity : Research indicates that thiophene-based compounds can inhibit various enzymes, including deubiquitinating enzymes (DUBs), which play a crucial role in cellular regulation by controlling protein degradation pathways .

- Antiviral Activity : Some studies have highlighted the antiviral potential of thiophene derivatives against viruses such as the canine distemper virus and others through mechanisms involving nucleotide synthesis inhibition .

- Anticancer Properties : There is emerging evidence that compounds with thiophene structures can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways.

Biological Activity and Efficacy

Recent studies have evaluated the biological activity of this compound:

Case Studies and Research Findings

- Enzyme Inhibition Studies : In a study focusing on DUBs, compounds similar to this urea derivative showed significant inhibitory effects with IC50 values below 50 μM against specific DUB targets, indicating potential therapeutic applications in cancer treatment .

- Antiviral Efficacy : Another study indicated that thiophene derivatives could reduce viral replication significantly in cell lines infected with various viruses, demonstrating their potential as antiviral agents .

- Cytotoxicity Assessments : Cytotoxicity tests revealed that at concentrations up to 1000 μM, certain derivatives did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development in therapeutic applications .

Q & A

Q. What are the common synthetic routes for 1-isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, and how are key intermediates optimized?

The synthesis typically involves multi-step reactions starting with the preparation of the thiophene core, followed by functionalization. For example:

- Thiophene core formation : Cyclization of alkynyl thioanisoles using gold(I) catalysts (e.g., AuCl₃) under mild conditions ().

- Propylurea linkage : Reaction of isocyanates (e.g., isopropyl isocyanate) with amines (e.g., 2-methyl-2-(thiophen-3-yl)propylamine) in anhydrous solvents like THF (). Optimization focuses on solvent choice (polar aprotic solvents enhance yields), temperature (room temperature for stability), and catalyst loading (e.g., 5 mol% AuCl₃) to minimize side reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry of the thiophene and urea groups. For example, the urea NH protons appear as broad singlets at δ 5.5–6.5 ppm ( ).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 293.12 [M+H]⁺) and fragmentation patterns ( ).

- X-ray crystallography : Resolves steric effects from the isopropyl and thiophene groups (if crystals are obtainable) using SHELXL for refinement ( ).

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Enzyme inhibition : Screen against kinases or proteases (IC₅₀ values) via fluorometric assays ().

- Antimicrobial activity : Use MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria ().

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential ().

Advanced Research Questions

Q. How can reaction yields be improved for the thiophene-urea linkage under steric hindrance?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours at 100°C vs. 24 hours conventional) while maintaining >80% yield ().

- Continuous flow reactors : Enhance mixing and heat transfer for intermediates prone to degradation ().

- Protecting groups : Temporarily shield reactive sites (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions ().

Q. How do structural modifications (e.g., substituents on thiophene) impact pharmacological activity?

- Electron-withdrawing groups (e.g., -CF₃ on thiophene) enhance metabolic stability but reduce solubility.

- Hydrophilic groups (e.g., -OH on propyl chain) improve bioavailability but may weaken target binding ( ).

- SAR studies : Compare IC₅₀ values of analogs to map critical pharmacophores ().

Q. What strategies resolve contradictions in crystallographic and NMR data for this compound?

- Dynamic effects : NMR may average conformations, while X-ray captures static structures. Use variable-temperature NMR to detect rotational barriers ( ).

- DFT calculations : Simulate NMR chemical shifts and compare with experimental data to validate proposed conformers ().

Q. How can computational modeling predict off-target interactions?

- Molecular docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., COX-2, EGFR). Focus on hydrogen bonds between urea and catalytic residues ().

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify persistent interactions ().

Q. What analytical techniques quantify degradation products under stress conditions?

- HPLC-MS/MS : Monitor hydrolytic degradation (e.g., urea cleavage in acidic/basic conditions) with a C18 column and 0.1% formic acid mobile phase ( ).

- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; track degradation via peak area reduction ( ).

Methodological Guidance

- Contradiction Analysis : Cross-validate conflicting data (e.g., NMR vs. XRD) using hybrid methods like cryo-EM or solid-state NMR ().

- Scale-up Challenges : Replace AuCl₃ with recyclable catalysts (e.g., polymer-supported Au NPs) to reduce costs ().

- Bioactivity Optimization : Use fragment-based drug design (FBDD) to retain core thiophene-urea while modifying peripheral groups ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.